Albenatide

Description

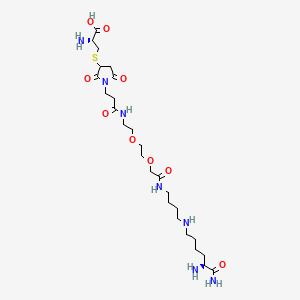

Structure

2D Structure

Properties

CAS No. |

1031700-39-6 |

|---|---|

Molecular Formula |

C26H47N7O9S |

Molecular Weight |

633.8 g/mol |

IUPAC Name |

(2R)-2-amino-3-[1-[3-[2-[2-[2-[4-[[(5S)-5,6-diamino-6-oxohexyl]amino]butylamino]-2-oxoethoxy]ethoxy]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid |

InChI |

InChI=1S/C26H47N7O9S/c27-18(24(29)37)5-1-2-7-30-8-3-4-9-31-22(35)16-42-14-13-41-12-10-32-21(34)6-11-33-23(36)15-20(25(33)38)43-17-19(28)26(39)40/h18-20,30H,1-17,27-28H2,(H2,29,37)(H,31,35)(H,32,34)(H,39,40)/t18-,19-,20?/m0/s1 |

InChI Key |

MSFZPBXAGPYVFD-NFBCFJMWSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Albenatide; CJC 1134; CJC-1134; CJC1134 |

Origin of Product |

United States |

Foundational & Exploratory

Albenatide's Mechanism of Action: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albenatide (also known as CJC-1134-PC) is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist developed for the treatment of type 2 diabetes mellitus.[1][2][3] It is a chemically modified analogue of exendin-4, conjugated to recombinant human albumin, a design aimed at extending its half-life and allowing for less frequent administration.[1][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its molecular interactions, signaling pathways, and pharmacokinetics, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Mechanism of Action: GLP-1 Receptor Agonism

This compound exerts its therapeutic effects by acting as a potent agonist at the GLP-1 receptor (GLP-1R), a member of the class B G-protein coupled receptor family. The activation of GLP-1R by this compound mimics the physiological actions of the endogenous incretin hormone GLP-1, leading to a cascade of events that collectively improve glycemic control. The primary actions stemming from GLP-1R activation include:

-

Glucose-Dependent Insulin Secretion: this compound stimulates the synthesis and secretion of insulin from pancreatic β-cells in a glucose-dependent manner. This means that insulin release is augmented primarily when blood glucose levels are elevated, thereby minimizing the risk of hypoglycemia.

-

Suppression of Glucagon Secretion: It inhibits the release of glucagon from pancreatic α-cells, particularly in the postprandial state. This reduction in glucagon levels decreases hepatic glucose production, further contributing to lower blood glucose levels.

-

Delayed Gastric Emptying: this compound slows the rate at which food moves from the stomach to the small intestine. This delay in gastric emptying helps to reduce the post-meal spike in blood glucose.

-

Promotion of Satiety: By acting on GLP-1 receptors in the brain, this compound enhances feelings of fullness and reduces appetite, which can lead to decreased food intake and subsequent weight loss.

In Vitro Potency

Preclinical studies have demonstrated that this compound is a potent activator of the GLP-1 receptor, with an efficacy comparable to that of exenatide.

| Parameter | This compound (CJC-1134-PC) | Exenatide | Cell Line |

| EC50 (cAMP production) | 3.47 nM | 2.62 nM | BHK-GLP-1R cells |

Pharmacokinetics

Clinical studies have characterized the pharmacokinetic profile of this compound, highlighting its long-acting nature.

| Parameter | Healthy Subjects | Type 2 Diabetes Subjects |

| Tmax (hours) | 36-72 | 48 |

| t1/2 (hours) | 111.6 - 127.6 | 111.6 - 127.6 |

| Cmax | Dose-dependent | Dose-dependent |

Signaling Pathways

Upon binding to the GLP-1 receptor on pancreatic β-cells, this compound initiates a well-characterized intracellular signaling cascade. The primary pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

Caption: this compound binding to the GLP-1R activates Gαs, leading to cAMP production and subsequent activation of PKA and EPAC, ultimately promoting insulin secretion.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is a standard method to determine the binding affinity of a ligand to its receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the GLP-1R.

Materials:

-

HEK293 cells stably expressing the human GLP-1R

-

Radioligand: [¹²⁵I]-Exendin(9-39)

-

Unlabeled competitor ligands: this compound, Exenatide

-

Binding Buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4

-

Wash Buffer: Ice-cold PBS

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Cell Membrane Preparation: Culture HEK293-hGLP-1R cells to confluence, harvest, and homogenize in a lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well filter plate, add cell membranes, a fixed concentration of [¹²⁵I]-Exendin(9-39), and varying concentrations of unlabeled this compound or a reference agonist.

-

Incubation: Incubate the plate for 1 hour at room temperature to allow the binding to reach equilibrium.

-

Washing: Rapidly filter the contents of the plate and wash with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for a competitive radioligand binding assay to determine this compound's binding affinity for the GLP-1R.

cAMP Accumulation Assay

This protocol describes a common method for measuring the functional potency of a GLP-1R agonist.

Objective: To determine the in vitro potency (EC50) of this compound by quantifying cAMP production in a cell line expressing the human GLP-1R.

Materials:

-

CHO cells stably expressing the human GLP-1R

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 25 mM HEPES

-

Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX)

-

Test Compound: this compound

-

cAMP Detection Kit (e.g., HTRF-based)

-

HTRF-compatible microplate reader

Procedure:

-

Cell Seeding: Seed CHO-hGLP-1R cells into a 384-well white assay plate and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer containing a PDE inhibitor.

-

Cell Stimulation: Add the diluted this compound to the appropriate wells of the cell plate. Include a negative control (buffer only) and a positive control (saturating concentration of a known agonist). Incubate for 30 minutes at room temperature.

-

Cell Lysis and Detection: Lyse the cells and perform the cAMP detection assay according to the manufacturer's instructions (e.g., using an HTRF-based kit).

-

Plate Reading: Read the plate on an HTRF-compatible microplate reader.

-

Data Analysis: Generate a dose-response curve by plotting the HTRF signal against the log concentration of this compound. The EC50 value is determined from this curve.

References

Albenatide Signaling in Pancreatic Beta-Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Albenatide is an investigational glucagon-like peptide-1 (GLP-1) receptor agonist being studied for the treatment of type 2 diabetes mellitus.[1][2] Like other drugs in its class, this compound mimics the action of the endogenous incretin hormone GLP-1, which plays a vital role in glucose homeostasis.[1] Its mechanism of action centers on the potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic beta-cells.[1][3] This guide provides an in-depth overview of the core signaling pathways activated by this compound in these cells, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Signaling Pathway of this compound in Pancreatic Beta-Cells

The primary molecular target of this compound is the GLP-1 receptor (GLP-1R), a G-protein coupled receptor (GPCR) located on the surface of pancreatic beta-cells. The binding of this compound to the GLP-1R initiates a cascade of intracellular events that enhance the beta-cell's response to elevated glucose levels.

The canonical signaling pathway is as follows:

-

Receptor Binding and G-Protein Activation: this compound binds to the GLP-1R, inducing a conformational change that activates the associated heterotrimeric Gs protein.

-

Adenylyl Cyclase Activation and cAMP Production: The activated alpha subunit of the Gs protein (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Downstream Effector Activation: The resulting increase in intracellular cAMP levels activates two main downstream effector proteins: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).

-

Potentiation of Insulin Exocytosis: Both PKA and Epac pathways converge to amplify the effects of glucose-induced calcium influx, leading to the enhanced exocytosis of insulin-containing granules. This includes the mobilization of insulin granules to the cell membrane and increasing the efficiency of the exocytotic machinery.

This signaling cascade ensures that this compound's insulinotropic effect is glucose-dependent, minimizing the risk of hypoglycemia.

Quantitative Data on GLP-1 Receptor Agonist Activity

The potency and efficacy of GLP-1 receptor agonists like this compound are quantified through various in vitro assays. The half-maximal effective concentration (EC50) is a key metric, representing the concentration of an agonist that produces 50% of the maximal possible response.

| Parameter | Agonist | Cell Line | Assay Condition | Reported Value |

| EC50 for cAMP Flux | GLP-1 | GLP1R Nomad Cell Line | Fluorimetry | 4.54 x 10⁻⁹ M |

| EC50 for cAMP Accumulation | Exenatide | CHO-hGLP-1R | HTRF Assay | Varies by study |

| EC50 for cAMP Accumulation | Liraglutide | CHO-hGLP-1R | HTRF Assay | Varies by study |

Note: Specific quantitative data for this compound's binding affinity and EC50 values are often proprietary during the investigational phase. The data presented for other GLP-1 agonists provides a comparative context for the expected potency.

Key Experimental Protocols

Measurement of cAMP Accumulation

Determining the ability of this compound to stimulate cAMP production is a fundamental assay for characterizing its activity. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Objective: To quantify the in vitro potency (EC50) of this compound by measuring cAMP production in a cell line expressing the human GLP-1 receptor.

Materials:

-

Cell Line: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably expressing the human GLP-1R.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES.

-

PDE Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent the degradation of cAMP.

-

Test Compound: this compound.

-

Reference Agonist: Native GLP-1 (7-36).

-

Detection Kit: HTRF-based cAMP assay kit.

-

Equipment: HTRF-compatible microplate reader.

Procedure:

-

Cell Seeding: Culture and harvest cells. Resuspend in assay buffer and seed into a 384-well plate.

-

Compound Preparation: Prepare serial dilutions of this compound and the reference agonist. Also prepare negative (buffer with IBMX) and positive (saturating concentration of native GLP-1) controls.

-

Cell Stimulation: Add the compound dilutions and controls to the cells. Incubate for a specified time (e.g., 30-60 minutes) at room temperature.

-

Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to lyse the cells and initiate the competitive immunoassay.

-

Signal Reading: Incubate in the dark for 60 minutes, then read the plate on an HTRF-compatible reader to measure the fluorescence signal.

-

Data Analysis: Calculate the ratio of the two emission wavelengths and plot the results against the agonist concentration to determine the EC50 value.

Static Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is crucial for demonstrating the glucose-dependent effect of this compound on insulin secretion from pancreatic islets.

Objective: To measure the amount of insulin secreted by pancreatic islets in response to low and high glucose concentrations, with and without this compound.

Materials:

-

Islets: Isolated human or rodent pancreatic islets.

-

Culture Medium: Standard islet culture medium (e.g., RPMI-1640).

-

Buffer: Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with HEPES and bovine serum albumin (BSA).

-

Glucose Solutions: KRBB containing low (e.g., 2.2-2.8 mM) and high (e.g., 16.7 mM) glucose.

-

Test Compound: this compound.

-

Equipment: Incubator (37°C, 5% CO2), centrifuge, ELISA kit for insulin measurement.

Procedure:

-

Islet Preparation: Culture isolated islets overnight to allow for recovery. Manually pick islets of similar size for the experiment.

-

Pre-incubation: Place a set number of islets (e.g., 15 per replicate) into tubes and pre-incubate in KRBB with low glucose for 60 minutes at 37°C to establish a basal secretion rate.

-

Basal Secretion (Low Glucose): Remove the pre-incubation buffer. Add fresh low-glucose KRBB (with or without a vehicle control) and incubate for 60 minutes. Collect the supernatant for basal insulin measurement.

-

Stimulated Secretion (High Glucose): Remove the low-glucose buffer. Add high-glucose KRBB (with or without this compound) and incubate for 60 minutes. Collect the supernatant for stimulated insulin measurement.

-

Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an ELISA.

-

Data Analysis: Calculate the stimulation index (insulin at high glucose / insulin at low glucose) for both control and this compound-treated groups to assess the potentiating effect.

References

Albenatide's Interaction with the GLP-1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albenatide (also known as CJC-1134-PC) is a long-acting synthetic analogue of exendin-4, a potent glucagon-like peptide-1 (GLP-1) receptor agonist. Developed by ConjuChem, this compound utilizes the proprietary Preformed Conjugate-Drug Affinity Complex (PC-DAC™) technology. This involves the covalent, ex vivo conjugation of the exendin-4 analogue to recombinant human albumin, a modification that significantly extends the molecule's plasma half-life, allowing for once-weekly administration.[1][2] As a member of the incretin mimetic class of drugs, this compound holds therapeutic potential for the treatment of type 2 diabetes by enhancing glucose-dependent insulin secretion, suppressing glucagon release, and promoting satiety.[2][3] This technical guide provides an in-depth overview of the interaction between this compound and the GLP-1 receptor, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Quantitative Data Summary: Receptor Engagement and Potency

The interaction of this compound with the GLP-1 receptor has been characterized through in vitro functional assays. A key study has demonstrated that this compound (CJC-1134-PC) exhibits a potency in stimulating cyclic adenosine monophosphate (cAMP) production that is comparable to its parent molecule, exenatide.

Table 1: In Vitro Potency of this compound at the GLP-1 Receptor [4]

| Compound | Assay Type | Cell Line | EC50 (nM) |

| This compound (CJC-1134-PC) | cAMP Accumulation | BHK-GLP-1R | 3.47 |

| Exenatide | cAMP Accumulation | BHK-GLP-1R | 2.62 |

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. BHK-GLP-1R: Baby Hamster Kidney cells engineered to express the GLP-1 receptor.

While specific data from competitive radioligand binding assays to determine the binding affinity (Ki or IC50) of this compound for the GLP-1 receptor are not publicly available, the comparable EC50 values in functional assays suggest that the conjugation to human albumin does not significantly impair the molecule's ability to bind to and activate the receptor.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of this compound with the GLP-1 receptor.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity of an unlabeled ligand (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of this compound for the GLP-1 receptor.

Materials:

-

Cell Membranes: Membranes prepared from a cell line stably expressing the human GLP-1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity radiolabeled GLP-1 receptor antagonist, such as [125I]Exendin(9-39).

-

Unlabeled Ligands: this compound, exenatide (as a comparator), and a known high-affinity non-radiolabeled ligand for determining non-specific binding.

-

Assay Buffer: Typically contains a buffering agent (e.g., HEPES), salts (e.g., CaCl2, MgCl2), and a protein carrier (e.g., bovine serum albumin) to reduce non-specific binding.

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter: For detecting radioactivity.

Procedure:

-

Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor ligand (this compound).

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., room temperature) for a sufficient time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioactivity.

-

Detection: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

References

The Architecture of Efficacy: A Technical Guide to the Structure-Activity Relationship of Albenatide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albenatide is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist developed for the treatment of type 2 diabetes mellitus.[1][2] Its molecular architecture represents a strategic fusion of a modified exenatide peptide with human serum albumin, engineered to optimize its therapeutic index by extending its circulatory half-life. This in-depth technical guide delineates the structure-activity relationship (SAR) of this compound, providing a comprehensive overview of its molecular design, the methodologies for its biological evaluation, and the signaling pathways it modulates. While specific quantitative SAR data for this compound and its direct proprietary analogs are not extensively published, this guide leverages available information on exenatide analogs and the underlying PC-DAC™ technology to elucidate the core principles governing its biological activity.

This compound is a testament to the power of bioconjugation in modern drug development. It is synthesized using ConjuChem's proprietary Preformed Conjugate-Drug Affinity Complex (PC-DAC™) technology.[3][4] This innovative approach involves the covalent attachment of a modified exenatide analog to recombinant human albumin ex vivo.[4] The resulting conjugate is a stable, long-acting therapeutic agent.

Core Molecular Structure and Modifications

The foundation of this compound is exenatide, a 39-amino acid peptide originally isolated from the saliva of the Gila monster. Exenatide is a potent agonist of the human GLP-1 receptor. The key innovation in this compound lies in the modifications that enable its prolonged action. This is achieved through the PC-DAC™ technology, which creates a stable bond between the exenatide analog and albumin. This conjugation shields the peptide from rapid enzymatic degradation and renal clearance, the primary routes of elimination for native GLP-1 and exenatide.

Structure-Activity Relationship of Exenatide Analogs: Insights into this compound's Design

The SAR of this compound is intrinsically linked to the SAR of its parent molecule, exenatide, and the modifications introduced by the albumin conjugation technology. The following table summarizes key findings from studies on various exenatide analogs, which provide a foundational understanding of the structural requirements for potent and prolonged GLP-1 receptor agonism.

| Modification Type | Position of Modification | Effect on Activity/Pharmacokinetics | Reference |

| Amino Acid Substitution | Position 14 (Leu) | Enhanced potency and stability. | |

| Position 12, 40 (Cys) | Introduction of a cysteine residue for conjugation with lipid chains to prolong activity. | ||

| Lipidation | C-terminus or internal residues | Addition of fatty acid chains enhances albumin binding, leading to a significantly extended half-life. | |

| PEGylation | C-terminus or internal residues | Covalent attachment of polyethylene glycol (PEG) increases hydrodynamic size, reducing renal clearance and extending half-life. | |

| Albumin-Binding Domain (ABD) Fusion | N- or C-terminus | Fusion with an albumin-binding domain from streptococcal protein G results in high-affinity binding to serum albumin and prolonged in vivo activity. |

Experimental Protocols for Biological Characterization

The evaluation of this compound's biological activity and pharmacokinetic profile relies on a suite of standardized in vitro and in vivo assays.

In Vitro Assays

-

GLP-1 Receptor Binding Assay: This assay determines the affinity of this compound for the GLP-1 receptor. It is typically performed using cell membranes from cells overexpressing the human GLP-1 receptor and a radiolabeled ligand (e.g., ¹²⁵I-GLP-1). The assay measures the ability of this compound to displace the radioligand, and the data are used to calculate the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50).

-

cAMP Accumulation Assay: As a Gs-coupled receptor, activation of the GLP-1 receptor leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This assay quantifies the amount of cAMP produced by cells expressing the GLP-1 receptor in response to stimulation with this compound. The potency of this compound is determined by calculating the half-maximal effective concentration (EC50). Various detection methods can be used, including homogeneous time-resolved fluorescence (HTRF) and enzyme-linked immunosorbent assay (ELISA).

In Vivo Assays

-

Intraperitoneal or Oral Glucose Tolerance Test (IPGTT/OGTT): This is a fundamental in vivo assay to assess the glucose-lowering efficacy of this compound in animal models of diabetes (e.g., db/db mice or high-fat diet-fed mice). The protocol involves administering a glucose challenge to fasted animals and measuring blood glucose levels at various time points after treatment with this compound or a vehicle control.

Protocol Outline:

-

Fast animals for a specified period (typically 6-16 hours) with free access to water.

-

Administer this compound or vehicle control via subcutaneous injection at a predetermined time before the glucose challenge.

-

Administer a glucose solution (e.g., 2 g/kg) via intraperitoneal injection or oral gavage.

-

Collect blood samples from the tail vein at baseline (0 minutes) and at specified intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Measure blood glucose concentrations using a glucometer.

-

-

Pharmacokinetic (PK) Studies: These studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The long-acting nature of this compound, conferred by its albumin conjugation, is a key parameter evaluated in these studies.

Protocol Outline:

-

Administer a single dose of this compound to animals (e.g., rats or non-human primates) via the intended clinical route (e.g., subcutaneous injection).

-

Collect blood samples at multiple time points over an extended period (days to weeks).

-

Process the blood samples to obtain plasma.

-

Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS) or a ligand-binding assay.

-

Analyze the concentration-time data to determine key PK parameters, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

-

Signaling Pathways and Experimental Workflow

GLP-1 Receptor Signaling Pathway

This compound exerts its therapeutic effects by activating the GLP-1 receptor, which triggers a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP.

Caption: GLP-1 Receptor Signaling Pathway Activated by this compound.

Experimental Workflow for SAR Studies of this compound Analogs

The development and optimization of this compound analogs follow a systematic workflow designed to identify candidates with improved therapeutic profiles.

Caption: Experimental Workflow for this compound Analog Development.

Conclusion

The structure-activity relationship of this compound is a prime example of rational drug design, where a deep understanding of peptide chemistry, receptor biology, and pharmacokinetics has culminated in a promising therapeutic candidate. By leveraging the potent glucagon-like peptide-1 receptor agonism of an exenatide analog and extending its duration of action through albumin conjugation, this compound offers a significant advancement in the management of type 2 diabetes. The experimental methodologies and workflows detailed in this guide provide a robust framework for the continued exploration and development of long-acting peptide therapeutics. Future research focused on elucidating the precise structural determinants of this compound's interaction with the GLP-1 receptor will undoubtedly pave the way for the next generation of even more effective and convenient treatments for metabolic diseases.

References

Preclinical Profile of Albenatide: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albenatide (also known as CJC-1134-PC) is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist that was under development for the treatment of type 2 diabetes mellitus.[1][2] It is a chemical conjugate of exendin-4, a potent GLP-1 receptor agonist, and recombinant human albumin. This conjugation strategy is designed to significantly extend the half-life of the peptide, allowing for less frequent administration.[2] This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of this compound, offering insights into its mechanism of action and pharmacological profile in non-clinical models.

Mechanism of Action: GLP-1 Receptor Signaling

This compound exerts its therapeutic effects by activating the GLP-1 receptor, a G protein-coupled receptor expressed in various tissues, including pancreatic β-cells, the brain, and the gastrointestinal tract.[2] Upon binding of this compound, the GLP-1 receptor undergoes a conformational change, leading to the activation of the Gαs subunit of the associated heterotrimeric G protein. This initiates a downstream signaling cascade, primarily through the activation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2), leading to a potentiation of glucose-dependent insulin secretion from pancreatic β-cells.[3]

Pharmacodynamics in Preclinical Models

Preclinical studies, primarily in murine models, have demonstrated the potent and sustained pharmacodynamic effects of this compound. These studies highlight its efficacy in regulating glucose homeostasis and energy balance.

In Vitro Potency

The in vitro potency of this compound was assessed by its ability to stimulate cAMP production in a cell line expressing the human GLP-1 receptor.

| Parameter | Value | Cell Line | Reference |

| EC50 (cAMP production) | 3.47 nM | BHK-GLP-1R cells |

In Vivo Efficacy in Murine Models

Chronic administration of this compound to high-fat diet-fed mice resulted in significant improvements in metabolic parameters.

| Parameter | Effect of this compound Treatment | Animal Model | Reference |

| Glucose Tolerance | Improved | High-fat diet-fed wild-type mice | |

| Glucose-Stimulated Insulin | Increased | High-fat diet-fed wild-type mice | |

| HbA1c | Decreased | High-fat diet-fed wild-type mice | |

| Body Weight | Decreased | High-fat diet-fed wild-type mice | |

| Food Intake | Sustained inhibition | Wild-type mice | |

| Gastric Emptying | Acutely inhibited | Wild-type mice | |

| Hepatic Triglyceride Content | Decreased | High-fat diet-fed wild-type mice |

Pharmacokinetics in Preclinical Models

| Parameter | Rat | Monkey |

| Administration Route | Intravenous | Intravenous |

| Half-life (t1/2) | 16 hours | > 14 days (detectable exposure) |

| Reference |

Experimental Protocols

In Vitro cAMP Production Assay

Objective: To determine the in vitro potency of this compound by measuring its ability to stimulate cAMP production in cells expressing the GLP-1 receptor.

Materials:

-

Baby Hamster Kidney (BHK) cells stably expressing the human GLP-1 receptor (BHK-GLP-1R).

-

Cell culture medium and supplements.

-

This compound and a reference GLP-1 receptor agonist.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES and a phosphodiesterase inhibitor like IBMX).

-

cAMP detection kit (e.g., HTRF-based or ELISA-based).

-

Microplate reader compatible with the detection kit.

Procedure:

-

Cell Culture: Culture BHK-GLP-1R cells to an appropriate confluency in multi-well plates.

-

Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.

-

Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's protocol to release intracellular cAMP.

-

cAMP Detection: Perform the cAMP detection assay following the kit's instructions.

-

Data Analysis: Generate dose-response curves and calculate the EC50 value for this compound.

Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To evaluate the effect of this compound on glucose tolerance in a murine model.

Materials:

-

Male C57BL/6 mice.

-

This compound or vehicle control.

-

Glucose solution (e.g., 2 g/kg body weight).

-

Handheld glucometer and test strips.

-

Oral gavage needles.

Procedure:

-

Fasting: Fast the mice for a specified period (e.g., 6 hours) with free access to water.

-

Baseline Glucose: Measure baseline blood glucose from a tail snip (time 0).

-

Compound Administration: Administer this compound or vehicle via subcutaneous or intraperitoneal injection.

-

Glucose Challenge: After a predetermined time following compound administration, administer the glucose solution via oral gavage.

-

Blood Glucose Monitoring: Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for glucose excursion.

Gastric Emptying Assay in Mice

Objective: To assess the effect of this compound on the rate of gastric emptying.

Materials:

-

Male C57BL/6 mice.

-

This compound or vehicle control.

-

Non-absorbable marker (e.g., phenol red) mixed with a test meal.

-

Spectrophotometer.

Procedure:

-

Fasting: Fast the mice overnight with free access to water.

-

Compound Administration: Administer this compound or vehicle via subcutaneous or intraperitoneal injection.

-

Test Meal Administration: After a specified time, administer a defined volume of the test meal containing the non-absorbable marker via oral gavage.

-

Stomach Collection: At a predetermined time after the test meal (e.g., 20 minutes), euthanize the mice and clamp the pylorus and cardia.

-

Marker Quantification: Excise the stomach, homogenize it in an alkaline solution, and centrifuge. Measure the absorbance of the supernatant at the appropriate wavelength for the marker.

-

Data Analysis: Calculate the percentage of the marker remaining in the stomach compared to a control group euthanized immediately after receiving the test meal.

Conclusion

The preclinical data for this compound demonstrate that it is a potent, long-acting GLP-1 receptor agonist with significant efficacy in preclinical models of type 2 diabetes. Its mechanism of action, centered on the potentiation of glucose-dependent insulin secretion, is well-established for this class of drugs. While specific preclinical pharmacokinetic data remains limited, its albumin-conjugated design strongly suggests a prolonged half-life, a key feature for reducing dosing frequency. The pharmacodynamic effects observed in murine models, including improved glycemic control, weight reduction, and modulation of food intake and gastric emptying, provide a strong rationale for its clinical development. This technical guide summarizes the core preclinical findings that have underpinned the evaluation of this compound as a therapeutic candidate.

References

Albenatide: A Modified Exendin-4 Analog for Enhanced Glycemic Control

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Albenatide (also known as CJC-1134-PC) is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist developed as a therapeutic agent for type 2 diabetes mellitus. As a modified analog of exendin-4, this compound is engineered for an extended plasma half-life, allowing for once-weekly administration. This is achieved through the covalent conjugation of a synthetic exendin-4 analog to recombinant human albumin. This compound exerts its glucoregulatory effects by activating the GLP-1 receptor, which in turn stimulates glucose-dependent insulin secretion, suppresses glucagon release, delays gastric emptying, and promotes satiety. Preclinical and clinical studies have demonstrated its efficacy in improving glycemic control and promoting weight loss. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental methodologies, and key signaling pathways.

Core Concepts and Mechanism of Action

This compound is a potent agonist of the GLP-1 receptor, a member of the G protein-coupled receptor family. The binding of this compound to the GLP-1 receptor, primarily on pancreatic beta cells, initiates a cascade of intracellular signaling events that mimic the physiological effects of the endogenous incretin hormone GLP-1.

The primary modification of this compound is its conjugation to recombinant human albumin using a maleimide linker. This modification significantly increases the molecule's hydrodynamic radius, thereby reducing its renal clearance and protecting it from enzymatic degradation, which dramatically extends its plasma half-life to approximately 111.6 to 127.6 hours.[1]

The therapeutic actions of this compound include:

-

Glucose-Dependent Insulin Secretion: Activation of the GLP-1 receptor leads to the activation of adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac), culminating in the potentiation of glucose-stimulated insulin secretion from pancreatic beta cells.

-

Glucagon Suppression: this compound suppresses the secretion of glucagon from pancreatic alpha cells in a glucose-dependent manner, thereby reducing hepatic glucose production.

-

Delayed Gastric Emptying: By acting on neural pathways, this compound slows the rate of gastric emptying, which helps to attenuate postprandial glucose excursions.

-

Appetite Regulation and Weight Management: this compound is believed to cross the blood-brain barrier and act on appetite centers in the hypothalamus, leading to increased satiety and reduced food intake, which contributes to weight loss.

Quantitative Data Presentation

The following tables summarize the key quantitative data available for this compound and its parent molecule, exendin-4.

Table 1: In Vitro Potency of this compound (CJC-1134-PC) and Exendin-4

| Parameter | This compound (CJC-1134-PC) | Exendin-4 |

| EC50 (cAMP production) | 3.47 nM | 2.62 nM |

Data from in vitro studies comparing the potency of this compound and Exendin-4 in stimulating cAMP production in cells expressing the GLP-1 receptor.

Table 2: Pharmacokinetic Parameters of this compound (CJC-1134-PC) from a Phase I Study in Chinese Subjects

| Parameter | Healthy Subjects | Subjects with Type 2 Diabetes |

| Tmax (Time to Maximum Concentration) | 36 - 72 hours | 48 hours |

| t1/2 (Half-life) | 111.6 - 127.6 hours | Not Reported |

Pharmacokinetic data obtained from a randomized, double-blind, placebo-controlled Phase I study.[1]

Table 3: Clinical Efficacy of this compound (CJC-1134-PC) from Phase II Studies

| Parameter | This compound (CJC-1134-PC) |

| HbA1c Reduction | Up to 1.4% |

| Weight Loss | Up to 2.0 kg |

Results from two randomized, double-blind, placebo-controlled, 12-week, Phase II studies in patients with type 2 diabetes mellitus as adjunct therapy to metformin.[2]

Experimental Protocols

This section outlines representative methodologies for key experiments used in the preclinical and clinical evaluation of this compound.

GLP-1 Receptor Binding Affinity Assay (Competitive Binding)

Objective: To determine the binding affinity (Kd) of this compound for the GLP-1 receptor.

Materials:

-

Cell line stably expressing the human GLP-1 receptor (e.g., CHO-K1 or HEK293 cells)

-

Radiolabeled competitor ligand (e.g., [125I]-GLP-1 or [125I]-Exendin(9-39))

-

Unlabeled this compound

-

Binding buffer (e.g., Tris-HCl buffer containing BSA and protease inhibitors)

-

Scintillation counter

Procedure:

-

Prepare cell membranes from the GLP-1R expressing cells.

-

In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand with varying concentrations of unlabeled this compound and a fixed amount of cell membrane preparation.

-

Incubate the mixture at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro GLP-1 Receptor Activation Assay (cAMP Measurement)

Objective: To determine the potency (EC50) of this compound in activating the GLP-1 receptor.

Materials:

-

Cell line stably expressing the human GLP-1 receptor (e.g., CHO-K1 or HEK293 cells)

-

This compound

-

Cell culture medium

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

Procedure:

-

Seed the GLP-1R expressing cells in a multi-well plate and allow them to adhere overnight.

-

Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor.

-

Add varying concentrations of this compound to the cells.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Assessment of Glucose Tolerance in a Diabetic Animal Model

Objective: To evaluate the effect of this compound on glucose tolerance in a relevant animal model of type 2 diabetes.

Materials:

-

Diabetic animal model (e.g., db/db mice or diet-induced obese mice)

-

This compound

-

Vehicle control (e.g., saline)

-

Glucose solution for oral gavage or intraperitoneal injection

-

Glucometer and test strips

Procedure:

-

Acclimatize the animals and divide them into treatment and control groups.

-

Administer a single dose of this compound or vehicle to the respective groups.

-

After a specified time (e.g., 24 hours post-dose), fast the animals overnight.

-

Measure the baseline blood glucose level (time 0).

-

Administer an oral or intraperitoneal glucose challenge.

-

Measure blood glucose levels at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for glucose excursion.

-

Compare the glucose AUC between the this compound-treated and vehicle-treated groups to assess the improvement in glucose tolerance.

Signaling Pathways and Experimental Workflows

GLP-1 Receptor Signaling Pathways

The following diagrams illustrate the key signaling pathways activated by this compound upon binding to the GLP-1 receptor.

Caption: GLP-1 Receptor Signaling Cascade.

This compound Development and Evaluation Workflow

The following diagram outlines the typical workflow for the development and evaluation of this compound.

Caption: this compound Development Workflow.

Conclusion

This compound represents a significant advancement in the development of long-acting GLP-1 receptor agonists. Its unique modification through albumin conjugation provides a favorable pharmacokinetic profile, allowing for convenient once-weekly dosing. The comprehensive data from preclinical and clinical studies underscore its potential as an effective therapeutic agent for the management of type 2 diabetes, offering robust glycemic control and the added benefit of weight reduction. Further research and the public dissemination of detailed Phase III clinical trial results will be crucial in fully elucidating its clinical utility and positioning within the therapeutic landscape.

References

Albenatide (CJC-1134-PC): A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albenatide, also known as CJC-1134-PC, is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist developed for the treatment of type 2 diabetes mellitus (T2DM). It is a chemically modified analogue of exendin-4, engineered for extended duration of action through covalent conjugation to recombinant human albumin. This guide provides a detailed technical summary of the discovery, mechanism of action, preclinical pharmacology, and clinical development of this compound, based on publicly available data. Key quantitative data are summarized in tables, and detailed experimental methodologies are described. Signaling pathways and development workflows are visualized using diagrams to provide a comprehensive overview for researchers and professionals in the field of drug development.

Introduction and Discovery

This compound emerged from the need for long-acting incretin mimetics to improve glycemic control and patient compliance in the management of T2DM. The native GLP-1 hormone has a very short half-life, limiting its therapeutic potential. The initial lead molecule, exendin-4—a peptide originally isolated from the saliva of the Gila monster—offered a longer duration of action than native GLP-1 but still required frequent injections.

The discovery of this compound was driven by ConjuChem's proprietary PC-DAC™ (Preformed Conjugate-Drug Affinity Complex) technology.[1] This platform technology addresses the challenges of rapid peptide degradation and renal clearance by covalently bonding a therapeutic peptide to albumin ex vivo.[2] For this compound, a synthetic analogue of exendin-4 was engineered to contain a reactive chemical group, which is then conjugated to the cysteine-34 residue of recombinant human albumin.[1][2] This conjugation endows this compound with the pharmacokinetic properties of albumin, significantly extending its half-life and allowing for once-weekly administration.[1]

The development has been a collaborative effort, with ConjuChem leading the initial discovery and Hebei Changshan Biochemical Pharmaceutical Co., Ltd. (CSBIO) and its subsidiaries advancing the later-stage clinical development, particularly in China.

Mechanism of Action

As a GLP-1 receptor agonist, this compound mimics the actions of the endogenous incretin hormone GLP-1. It binds to and activates GLP-1 receptors, which are G-protein coupled receptors expressed on pancreatic beta-cells and other tissues. This activation initiates a cascade of intracellular signaling events, primarily through the Gαs subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

The primary downstream effects of GLP-1 receptor activation by this compound include:

-

Glucose-Dependent Insulin Secretion: Increased cAMP levels potentiate insulin secretion from pancreatic beta-cells in the presence of elevated blood glucose.

-

Suppression of Glucagon Secretion: It inhibits the release of glucagon from pancreatic alpha-cells, which in turn reduces hepatic glucose production.

-

Delayed Gastric Emptying: this compound slows the rate at which food is absorbed from the gut, mitigating postprandial glucose excursions.

-

Promotion of Satiety: By acting on GLP-1 receptors in the brain, it helps to reduce food intake and can contribute to weight loss.

Figure 1: GLP-1 Receptor Signaling Pathway activated by this compound.

Preclinical Development

PC-DAC™ Technology Workflow

The manufacturing of this compound involves the ex vivo conjugation of a modified exendin-4 peptide with recombinant human albumin. This process ensures that the resulting drug product is a well-defined conjugate, with the peptide attached specifically to the cysteine-34 of albumin. This approach contrasts with technologies that rely on in vivo binding to endogenous albumin.

Figure 2: Workflow for the creation of this compound via PC-DAC™ technology.

Preclinical Pharmacology

Preclinical studies were conducted to evaluate the in vitro and in vivo activity of this compound. In one key study, this compound (CJC-1134-PC) was compared with its parent molecule, exendin-4. The study demonstrated that despite its significantly larger size, this compound was equipotent to exendin-4 in its ability to stimulate cAMP production in a cell line expressing the GLP-1 receptor.

In vivo studies in mice showed that this compound effectively lowered blood glucose after both oral and intraperitoneal glucose challenges in a dose-dependent manner. This effect was confirmed to be GLP-1 receptor-dependent, as it was absent in GLP-1 receptor knockout mice. Furthermore, this compound was as effective as an equimolar dose of exendin-4 at producing a sustained inhibition of food intake.

Table 1: Summary of Preclinical Efficacy

| Parameter | Finding | Note |

|---|---|---|

| In Vitro Potency | Equipotent to exendin-4 in stimulating cAMP production. | Specific EC50 values are not publicly available. |

| Glucose Lowering | Significantly reduced glucose excursions in wild-type mice. | Effect was GLP-1 receptor-dependent. |

| Food Intake | As effective as exendin-4 in reducing food intake. | Demonstrates preservation of central satiety effects. |

Clinical Development

This compound has progressed through Phase I, II, and III clinical trials. The development program has primarily been conducted in China.

Phase I Clinical Studies

Two Phase I, randomized, double-blind, placebo-controlled studies were conducted in healthy Chinese subjects and patients with T2DM to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound (ChiCTR-IPC-15007190).

The results showed that this compound was steadily absorbed after subcutaneous injection. It exhibited a prolonged half-life, supporting the intended once-weekly dosing regimen. The most common adverse events were gastrointestinal in nature, consistent with the GLP-1 receptor agonist class.

Table 2: Pharmacokinetic Parameters of this compound (Phase I)

| Parameter | Healthy Subjects (Single 2 mg dose) | T2DM Subjects (Weekly Dosing) |

|---|---|---|

| Tmax (Time to Peak Concentration) | 36 - 72 hours | ~48 hours |

| Mean t½ (Half-life) | 111.6 - 127.6 hours | 111.6 - 127.6 hours |

| Steady State | N/A | Reached after 4-5 weekly doses |

Phase II Clinical Studies

Phase II trials were conducted to establish the optimal dose for future Phase III studies and to further evaluate the safety and efficacy of weekly this compound injections. A dose-ranging study was initiated in patients with T2DM on metformin monotherapy. The results of the Phase II program indicated that the main efficacy endpoints were met, leading to the initiation of Phase III trials.

Phase III Clinical Studies

Two pivotal, multi-center, randomized, double-blind, placebo-controlled Phase III studies were conducted in China to confirm the efficacy and safety of once-weekly this compound.

-

CSCJC DM301 (NCT07057271): This study assessed this compound in T2DM patients with inadequate glycemic control on metformin alone or in combination with insulin secretagogues.

-

CSCJC DM302: This study evaluated this compound in previously untreated T2DM patients with poor blood sugar control.

In September 2023, CSBIO announced positive top-line results from both studies. After 24 weeks of treatment, this compound demonstrated superiority over placebo in the primary efficacy endpoint.

Table 3: Summary of Phase III Clinical Trial Efficacy (24 Weeks)

| Trial ID | Patient Population | Primary Endpoint Finding | Quantitative Data |

|---|---|---|---|

| CSCJC DM301 | T2DM inadequately controlled on metformin +/- insulin secretagogues | Superiority of this compound over placebo was established. | Specific HbA1c reduction values (vs. placebo) and p-values are not publicly available. |

| CSCJC DM302 | Treatment-naïve T2DM with poor glycemic control | Significant decrease in HbA1c from baseline; superiority over placebo was established. | Specific HbA1c reduction values (vs. placebo) and p-values are not publicly available. |

Table 4: Summary of Phase III Safety Findings

| Adverse Events | Finding |

|---|---|

| Overall Profile | Good safety and tolerability. |

| Most Common AEs | Consistent with the safety characteristics of other GLP-1 receptor agonists (typically gastrointestinal). |

| Unexpected Risks | No unexpected safety risks were identified. |

Figure 3: Simplified workflow of the Phase III clinical trials for this compound.

Experimental Protocols (Representative Methodologies)

While the specific, detailed protocols used in the development of this compound are proprietary, the following sections describe standard, representative methodologies for the key assays required for the characterization of a GLP-1 receptor agonist.

GLP-1 Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the GLP-1 receptor.

Principle: A competitive binding assay is used, where the test compound (this compound) competes with a radiolabeled ligand (e.g., ¹²⁵I-GLP-1) for binding to membranes prepared from cells overexpressing the human GLP-1 receptor.

Protocol Outline:

-

Membrane Preparation: Cells (e.g., CHO or HEK293) stably transfected with the human GLP-1 receptor are harvested and homogenized in a lysis buffer. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.

-

Assay Setup: The assay is performed in a 96-well plate format.

-

Total Binding: Wells contain cell membranes, radiolabeled ligand, and assay buffer.

-

Non-specific Binding: Wells contain all components of total binding plus a high concentration of an unlabeled competitor (e.g., native GLP-1) to saturate the receptors.

-

Competition: Wells contain cell membranes, radiolabeled ligand, and serial dilutions of the test compound (this compound).

-

-

Incubation: The plate is incubated (e.g., for 60-120 minutes at room temperature) to allow binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter plate using a cell harvester. The filters are then washed with ice-cold wash buffer to remove unbound ligand.

-

Detection: Scintillation fluid is added to the dried filter plate, and the radioactivity retained on the filters is counted using a microplate scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data from the competition assay are plotted as percent specific binding versus the log concentration of this compound. A non-linear regression analysis is used to determine the IC50 (concentration of this compound that inhibits 50% of specific binding), which can be converted to a Ki (inhibition constant).

Intracellular cAMP Accumulation Assay

Objective: To measure the functional potency of this compound in activating the GLP-1 receptor and stimulating the downstream signaling pathway.

Principle: This is a cell-based functional assay that measures the production of cAMP in response to receptor activation by an agonist.

Protocol Outline:

-

Cell Culture: A suitable cell line (e.g., HEK293 or CHO) expressing the human GLP-1 receptor is cultured in multi-well plates.

-

Assay Conditions: Cells are washed and incubated in a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.

-

Agonist Stimulation: Cells are treated with serial dilutions of this compound or a reference agonist (e.g., exendin-4) and incubated for a defined period (e.g., 15-30 minutes at 37°C).

-

Cell Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular cAMP.

-

cAMP Detection: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an ELISA-based kit.

-

Data Analysis: The measured signal is converted to cAMP concentration using a standard curve. The data are then plotted as cAMP concentration versus the log concentration of this compound. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (maximal effect).

Conclusion

This compound is a promising long-acting GLP-1 receptor agonist that has successfully completed Phase III clinical trials. Its development, based on the innovative PC-DAC™ technology, allows for a convenient once-weekly dosing regimen. Preclinical and clinical data have demonstrated its intended mechanism of action and a favorable pharmacokinetic profile. While detailed quantitative results from the pivotal Phase III studies are not yet fully public, the announced positive outcomes suggest that this compound is effective in improving glycemic control in patients with type 2 diabetes with a safety profile consistent with its drug class. Further publication of the complete Phase III data will be crucial for a comprehensive assessment of its place in the therapeutic landscape.

References

Albenatide: A Technical Guide to Chemical Synthesis and Formulation for Research Applications

Introduction

Albenatide is an investigational long-acting glucagon-like peptide-1 (GLP-1) receptor agonist that has been explored for the treatment of type 2 diabetes mellitus. As a synthetic peptide therapeutic, its efficacy and pharmacokinetic profile are intrinsically linked to its chemical synthesis and formulation. This technical guide provides an in-depth overview of the probable chemical synthesis, purification, formulation, and in vitro evaluation of this compound for research and development purposes.

Developed by ConjuChem Biotechnologies, this compound is a modified analogue of exendin-4.[1][2] This analogue is covalently conjugated to recombinant human albumin, a strategy designed to significantly extend the peptide's plasma half-life.[1][2] The mechanism of action of this compound is consistent with other GLP-1 receptor agonists; it enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and may promote satiety.[2] These actions collectively contribute to improved glycemic control.

Due to the proprietary nature of pharmaceutical development, the precise, industrial-scale synthesis and formulation protocols for this compound are not publicly disclosed. Therefore, this guide is a compilation of established scientific principles and methodologies derived from patent literature and published research on exendin-4 analogues and long-acting peptide formulations. The protocols and data presented herein are intended to be representative and for research-scale applications.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that can be broadly divided into two key stages: the solid-phase peptide synthesis (SPPS) of a modified exendin-4 analogue and the subsequent conjugation of this peptide to recombinant human albumin.

Stage 1: Solid-Phase Peptide Synthesis (SPPS) of a Thiol-Modified Exendin-4 Analogue

Based on patents filed by ConjuChem, this compound is an exendin-4 analogue modified to incorporate a reactive handle for conjugation. A common strategy for such modifications is the introduction of a cysteine residue, which provides a free thiol group for selective reaction with a maleimide-functionalized linker attached to albumin.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a C-terminally amidated exendin-4 analogue with a cysteine residue for conjugation.

-

Resin Preparation:

-

Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

-

Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour before synthesis.

-

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group.

-

Wash the resin thoroughly with DMF to remove excess piperidine.

-

-

Amino Acid Coupling:

-

In a separate vessel, activate the first Fmoc-protected amino acid (e.g., Fmoc-Ser(tBu)-OH for the C-terminus of exenatide) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

-

-

Chain Elongation:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the exendin-4 sequence, including the strategically placed cysteine residue.

-

-

Cleavage and Deprotection:

-

Once the peptide chain is fully assembled, wash the resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the main cleavage agent and scavengers to protect sensitive amino acid side chains. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v).

-

Allow the cleavage reaction to proceed for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Isolation:

-

Precipitate the crude peptide from the TFA solution by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.

-

Dry the crude peptide under vacuum.

-

Stage 2: Conjugation to Recombinant Human Albumin

The purified, thiol-modified exendin-4 analogue is then covalently linked to recombinant human albumin that has been functionalized with a thiol-reactive linker, such as maleimide.

Experimental Protocol: Thiol-Maleimide Conjugation

-

Preparation of Solutions:

-

Dissolve the lyophilized, thiol-containing peptide in a degassed buffer at a pH of 7.0-7.5 (e.g., phosphate-buffered saline, PBS).

-

Dissolve the maleimide-activated recombinant human albumin in the same buffer.

-

-

Conjugation Reaction:

-

Add the peptide solution to the maleimide-activated albumin solution. A slight molar excess of the peptide may be used to ensure complete reaction with the albumin.

-

Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C, protected from light. The reaction involves the nucleophilic attack of the peptide's thiol group on the maleimide double bond, forming a stable thioether linkage.

-

-

Purification of the Conjugate:

-

The resulting this compound conjugate can be purified from unreacted peptide and albumin using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to yield the final product with high purity.

-

Table 1: Representative Data for Synthesis and Purification of an Exendin-4 Analogue

| Parameter | Representative Value | Method of Analysis |

| Crude Peptide Purity | 75-85% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Purified Peptide Purity | >98% | RP-HPLC |

| Overall Synthesis Yield | 20-30% | Based on initial resin loading |

| Final Conjugate Purity | >99% | Size-Exclusion Chromatography (SEC-HPLC) |

Note: The data presented are representative values for research-scale synthesis of similar peptide analogues and may not reflect the optimized, industrial-scale process for this compound.

Formulation of this compound for Research

For research purposes, this compound is typically prepared as a lyophilized (freeze-dried) powder for reconstitution prior to use. This enhances the long-term stability of the peptide conjugate.

Experimental Protocol: Lyophilization of this compound

-

Bulk Solution Preparation:

-

Dissolve the purified this compound conjugate in a sterile aqueous solution containing cryoprotectants and bulking agents.

-

A typical formulation buffer may consist of a phosphate or citrate buffer to maintain a physiological pH.

-

Commonly used excipients include mannitol as a bulking agent and sucrose or trehalose as cryoprotectants to stabilize the protein during freezing and drying. A surfactant like polysorbate 80 may also be included to prevent aggregation.

-

-

Lyophilization Cycle:

-

Sterile-filter the bulk solution and aseptically fill it into vials.

-

Place the vials in a lyophilizer and subject them to a controlled freezing and drying cycle. This involves freezing the solution, followed by primary drying under vacuum to sublimate the ice, and then secondary drying to remove residual unfrozen water.

-

Experimental Protocol: Reconstitution of Lyophilized this compound

-

Solvent Preparation:

-

Use a sterile and appropriate solvent for reconstitution, such as sterile water for injection (WFI) or a specific buffer provided with the lyophilized product.

-

-

Reconstitution Procedure:

-

Allow the lyophilized this compound vial to reach room temperature.

-

Using a sterile syringe, slowly inject the required volume of the reconstitution solvent into the vial, directing the stream against the side of the vial to avoid foaming.

-

Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously, as this can cause aggregation of the protein conjugate.

-

Table 2: Representative Formulation for Lyophilized this compound

| Component | Function | Representative Concentration |

| This compound | Active Pharmaceutical Ingredient | 10-50 mg/mL |

| Mannitol | Bulking Agent | 2-5% (w/v) |

| Trehalose Dihydrate | Cryoprotectant/Lyoprotectant | 1-4% (w/v) |

| Phosphate Buffer | Buffering Agent | 10-20 mM, pH 7.2-7.4 |

| Polysorbate 80 | Surfactant | 0.01-0.02% (w/v) |

Note: This is a representative formulation based on common practices for lyophilized peptide and protein drugs. The exact composition for this compound is proprietary.

In Vitro Evaluation

The biological activity of the synthesized this compound can be assessed through in vitro cell-based assays that measure its ability to activate the GLP-1 receptor.

Experimental Protocol: In Vitro cAMP Activation Assay

-

Cell Culture:

-

Use a cell line that expresses the human GLP-1 receptor, such as Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably transfected with the receptor.

-

-

Assay Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and a reference standard (e.g., native GLP-1 or exendin-4).

-

Incubate the cells with the different concentrations of the peptides for a specified period.

-

Lyse the cells and measure the intracellular concentration of cyclic adenosine monophosphate (cAMP) using a commercially available assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).

-

-

Data Analysis:

-

Plot the cAMP concentration against the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration). The EC50 value is a measure of the peptide's potency.

-

Table 3: Representative Pharmacokinetic and Pharmacodynamic Parameters for Long-Acting Exendin-4 Analogues

| Parameter | Representative Value | Description |

| EC50 (in vitro cAMP) | 0.1 - 5 nM | Concentration for 50% maximal response in a cell-based assay. |

| Plasma Half-life (t½) | >100 hours | Time taken for the plasma concentration of the drug to reduce by half. |

| Time to Maximum Concentration (Tmax) | 24 - 72 hours | Time to reach the peak plasma concentration after administration. |

| Bioavailability | Variable (depends on formulation) | The fraction of the administered dose that reaches systemic circulation. |

Note: These values are representative of long-acting exendin-4 analogues and are provided for comparative purposes. Specific data for this compound would be determined through dedicated preclinical and clinical studies.

Visualizations

GLP-1 Receptor Signaling Pathway

The binding of this compound to the GLP-1 receptor on pancreatic β-cells initiates a signaling cascade that leads to enhanced glucose-dependent insulin secretion.

Caption: GLP-1 receptor signaling cascade initiated by this compound.

Experimental Workflow for this compound Synthesis and Evaluation

This diagram outlines the general workflow from peptide synthesis to in vitro characterization.

Caption: General workflow for this compound synthesis and in vitro testing.

References

Beyond the Islets: A Technical Guide to the Non-Glycemic Biological Functions of Albenatide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albenatide, a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist, is currently under investigation as a therapeutic agent for type 2 diabetes mellitus. Its primary mechanism of action involves mimicking the effects of endogenous GLP-1, leading to glucose-dependent insulin secretion and suppression of glucagon release. However, the biological functions of this compound and other GLP-1 receptor agonists extend far beyond glycemic control. This technical guide provides an in-depth exploration of the cardiovascular, renal, neuroprotective, and anti-inflammatory effects of this compound, supported by available data on the closely related compound Ebenatide and other long-acting GLP-1 receptor agonists.

Cardiovascular Benefits

GLP-1 receptor agonists have demonstrated significant cardiovascular benefits. These effects are mediated through both direct actions on the cardiovascular system and indirect effects stemming from improved metabolic parameters.

Quantitative Data on Cardiovascular Effects

A randomized, prospective, interventional study on Ebenatide (NCT05990374) provides valuable quantitative insights into its cardiovascular effects.[1][2][3][4]

| Parameter | Treatment Group | Baseline (Mean ± SD) | Week 24 (Mean ± SD) | Week 52 (Mean ± SD) | P-value (vs. Baseline) |

| Systolic Blood Pressure (SBP) | Ebenatide | 132.8 ± 14.5 mmHg | 125.5 ± 12.9 mmHg | 126.1 ± 13.2 mmHg | < 0.05 |

| Diastolic Blood Pressure (DBP) | Ebenatide | 82.3 ± 9.1 mmHg | 77.9 ± 8.7 mmHg | 78.5 ± 8.9 mmHg | < 0.05 |

| Weight | Ebenatide | 83.4 ± 13.7 kg | 79.8 ± 13.1 kg | 79.1 ± 13.5 kg | < 0.05 |

| Body Mass Index (BMI) | Ebenatide | 29.5 ± 3.8 kg/m ² | 28.2 ± 3.7 kg/m ² | 27.9 ± 3.8 kg/m ² | < 0.05 |

| Waist-to-Height Ratio (WHtR) | Ebenatide | 0.58 ± 0.07 | 0.55 ± 0.07 | 0.55 ± 0.07 | < 0.05 |

Data adapted from the clinical trial NCT05990374 on Ebenatide.[1]

Signaling Pathways in Cardioprotection

The cardioprotective effects of GLP-1 receptor agonists are mediated by complex signaling pathways that lead to vasodilation, reduced inflammation, and improved cardiac function.

Experimental Protocol: Assessment of Cardiovascular Effects

While a specific, detailed protocol for this compound is not publicly available, a general experimental workflow for assessing the cardiovascular effects of a long-acting GLP-1 receptor agonist in a clinical trial setting is outlined below, based on the design of the Ebenatide trial (NCT05990374).

Renal Protection

GLP-1 receptor agonists have been shown to exert protective effects on the kidneys, independent of their glucose-lowering actions. These benefits are attributed to a combination of hemodynamic, anti-inflammatory, and direct tubular effects.

Quantitative Data on Renal Effects

Data from a meta-analysis of clinical trials of various GLP-1 receptor agonists demonstrate their positive impact on renal outcomes.

| Renal Outcome | Risk Reduction with GLP-1 RAs (vs. Placebo) |

| New-onset Macroalbuminuria | ~26% |

| Composite Renal Outcome | ~22% |

| (Composite of new-onset macroalbuminuria, doubling of serum creatinine, end-stage renal disease, or death from renal causes) |

Note: This data represents the class effect of GLP-1 receptor agonists and is not specific to this compound.

Signaling Pathways in Renoprotection

The renoprotective effects of GLP-1 receptor agonists involve multiple signaling pathways that lead to reduced glomerular hyperfiltration, decreased inflammation, and attenuated oxidative stress.

Experimental Protocol: Assessment of Renal Function in Animal Models

A representative protocol for evaluating the renoprotective effects of a long-acting GLP-1 receptor agonist in a diabetic nephropathy animal model is described below.

-

Animal Model: Induction of diabetes in mice (e.g., db/db mice or streptozotocin-induced diabetes).

-

Treatment: Administration of this compound or vehicle control for a specified duration (e.g., 8-12 weeks).

-

Urine Analysis: Collection of 24-hour urine samples at regular intervals to measure albumin-to-creatinine ratio (ACR) and total protein excretion.

-

Blood Analysis: Measurement of blood urea nitrogen (BUN) and serum creatinine levels.

-

Histopathology: Kidney tissues are harvested, fixed, and stained (e.g., with PAS and Masson's trichrome) to assess glomerular and tubulointerstitial changes.

-

Molecular Analysis: Western blotting or RT-PCR to quantify the expression of markers of inflammation (e.g., TNF-α, IL-6) and fibrosis (e.g., TGF-β, fibronectin) in kidney tissue.

Neuroprotective Effects

Emerging evidence suggests that GLP-1 receptor agonists possess neuroprotective properties, offering potential therapeutic benefits for neurodegenerative diseases.

Signaling Pathways in Neuroprotection

The neuroprotective effects of GLP-1 receptor agonists are mediated through signaling pathways that promote neuronal survival, reduce neuroinflammation, and enhance synaptic plasticity.

Experimental Protocol: Assessment of Neuroprotective Effects in an Animal Model of Neurodegeneration

A general protocol to investigate the neuroprotective effects of a long-acting GLP-1 receptor agonist in a mouse model of Alzheimer's disease is outlined below.

-

Animal Model: Use of a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1 mice).

-

Treatment: Chronic administration of this compound or vehicle control.

-

Behavioral Testing: Assessment of cognitive function using tests such as the Morris water maze or novel object recognition test.

-

Immunohistochemistry: Brain sections are stained for markers of amyloid-beta plaques, neurofibrillary tangles, and neuroinflammation (e.g., activated microglia and astrocytes).

-

Biochemical Analysis: Measurement of levels of amyloid-beta peptides and tau phosphorylation in brain homogenates using ELISA or Western blotting.

Anti-inflammatory Mechanisms

A growing body of evidence indicates that GLP-1 receptor agonists exert potent anti-inflammatory effects in various tissues, contributing to their beneficial actions in cardiovascular, renal, and neurodegenerative diseases.

Signaling Pathways in Anti-inflammation

The anti-inflammatory effects of GLP-1 receptor agonists are primarily mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.

Experimental Protocol: In Vitro Assessment of Anti-inflammatory Effects

A standard in vitro protocol to evaluate the anti-inflammatory properties of a long-acting GLP-1 receptor agonist is as follows: